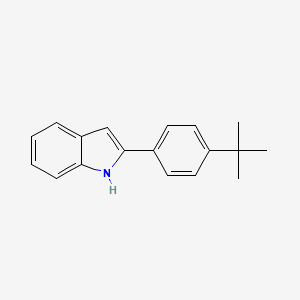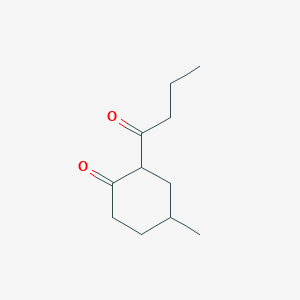
2-Butanoyl-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanoyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclohexane, characterized by the presence of a butanoyl group and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the oxidation of menthol to form menthone, which can then be further modified to introduce the butanoyl group. The oxidation of menthol typically uses chromic acid (CrO3) or sodium dichromate (Na2Cr2O7) as oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), sodium dichromate (Na2Cr2O7), and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanoyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Butanoyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Butanoyl-4-methylcyclohexan-1-one can be compared with other similar compounds such as:
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at position 2.
Menthone: A monoterpene ketone derived from menthol.
Uniqueness
The presence of both a butanoyl group and a methyl group in this compound gives it unique chemical properties, making it distinct from other cyclohexanone derivatives
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-butanoyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
KMCFTGKYBSWHAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1CC(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
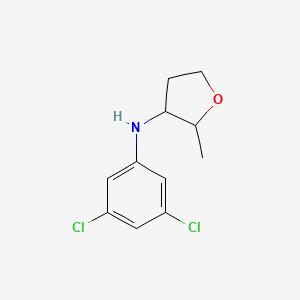
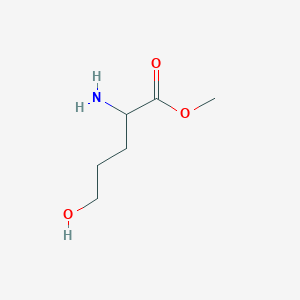
amine](/img/structure/B15275334.png)

![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
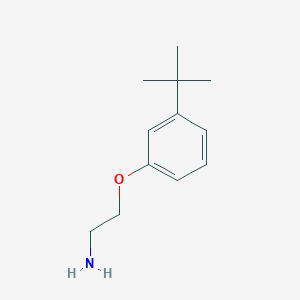
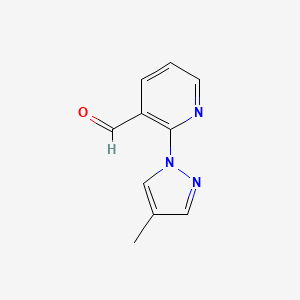

![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)

![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)

